2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride
Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride is a chemical compound with the empirical formula C12H15ClO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride can be represented by the SMILES stringCc1cc (OC (C) (C)C (O)=O)cc (C)c1Cl
. The InChI representation is 1S/C12H15ClO3/c1-7-5-9 (6-8 (2)10 (7)13)16-12 (3,4)11 (14)15/h5-6H,1-4H3, (H,14,15)
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.70 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 358.0±37.0 °C at 760 mmHg . The flash point is 170.3±26.5 °C . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Scientific Research Applications
Potential Pesticides
- N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide and related compounds, have been identified as potential pesticides. These compounds were characterized using X-ray powder diffraction, providing essential data for their use in agricultural applications (Olszewska et al., 2011).
Organometallic Compounds
- The compound forms part of organometallic complexes, such as in the study of chloro- and dimethylphenoxytriorganostannanes. These complexes have been analyzed for their solution-phase behavior and solid-state structures, contributing to our understanding of organometallic chemistry and potential industrial applications (Suzuki et al., 1990).
Antioxidant and Chelating Agents
- Derivatives like 3-ethyl 5-methyl 2-(2-aminoethoxy)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate have shown significant antioxidant and metal chelating activities, suggesting potential in treating diseases associated with oxidative stress (Sudhana & Pradeepkiran Jangampalli Adi, 2019).
Ionophore for Membrane Sensors
- It has been used as an ionophore in the development of potentiometric barium (II) membrane sensors, which has implications for environmental monitoring and industrial processes (Hassan et al., 2003).
Pharmaceutical Synthesis
- The compound is involved in the synthesis of pharmaceuticals like gemfibrozil. Studies on its reaction with sodium hypochlorite have been conducted to understand the formation of chlorinated by-products, which is critical for pharmaceutical manufacturing and environmental impact assessment (Krkošek et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O2/c1-7-5-9(6-8(2)10(7)13)16-12(3,4)11(14)15/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAESUTRXEQZHQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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